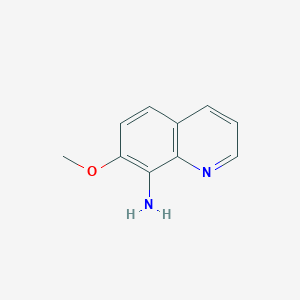

7-Methoxyquinolin-8-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

7-methoxyquinolin-8-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-13-8-5-4-7-3-2-6-12-10(7)9(8)11/h2-6H,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOGHIAFDVVSMOK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(C=CC=N2)C=C1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70511436 | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83010-84-8 | |

| Record name | 7-Methoxy-8-quinolinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83010-84-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7-Methoxyquinolin-8-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70511436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Foreword: The Strategic Importance of 7-Methoxyquinolin-8-amine

An In-depth Technical Guide to the Synthesis of 7-Methoxyquinolin-8-amine

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. It serves as a crucial scaffold and key intermediate in the synthesis of a variety of pharmacologically active molecules. Its structural architecture is closely related to the core of several established and experimental therapeutic agents. Notably, the 8-aminoquinoline class is renowned for its antimalarial properties, exemplified by drugs like primaquine and tafenoquine, which are indispensable for targeting the dormant liver stages of the Plasmodium vivax parasite.[1] The strategic placement of the methoxy group at the 7-position modulates the electronic and lipophilic properties of the quinoline ring, offering a nuanced handle for fine-tuning the efficacy, safety, and pharmacokinetic profiles of derivative compounds.

This guide provides a comprehensive, field-proven perspective on the synthesis of this compound. It moves beyond a mere recitation of steps to elucidate the underlying chemical principles and rationale behind the procedural choices. The protocols described herein are designed to be self-validating, providing researchers with a robust framework for the reliable and efficient production of this valuable chemical entity.

Overall Synthetic Strategy

The most logical and widely practiced approach to synthesizing this compound is a three-stage process commencing from a commercially available substituted aniline. This strategy ensures high regioselectivity and leverages classical, well-understood organic reactions.

The pathway can be summarized as follows:

-

Stage 1: Skraup Synthesis – Construction of the 7-methoxyquinoline core from m-anisidine.

-

Stage 2: Electrophilic Nitration – Regioselective installation of a nitro group at the C8 position.

-

Stage 3: Reduction – Conversion of the 8-nitro group to the target 8-amino functionality.

Caption: High-level workflow for the synthesis of this compound.

Stage 1: Synthesis of 7-Methoxyquinoline via Skraup Reaction

The Skraup reaction is a powerful and historic method for constructing the quinoline ring system.[2][3] It involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4]

Expertise & Causality:

The choice of m-anisidine (3-methoxyaniline) as the starting material is critical for achieving the desired 7-methoxy substitution. The methoxy group is an ortho-, para-directing activator in electrophilic aromatic substitution. In the acidic environment of the Skraup reaction, the cyclization step proceeds in a manner that favors the formation of the 7-substituted isomer over the 5-substituted one, although a mixture is often produced.[5]

-

Glycerol: In the presence of hot, concentrated sulfuric acid, glycerol dehydrates to form acrolein (propenal). Acrolein is the key α,β-unsaturated carbonyl compound that undergoes a conjugate addition with the aniline.[3]

-

Sulfuric Acid: It serves multiple roles: as a catalyst, a potent dehydrating agent to facilitate both acrolein formation and the final cyclization/aromatization, and to protonate the aniline nitrogen, influencing its reactivity.

-

Oxidizing Agent: The initial cyclization product is a dihydroquinoline. An oxidizing agent, traditionally nitrobenzene corresponding to the aniline used (in this case, m-nitroanisole) or arsenic pentoxide, is required to dehydrogenate this intermediate to the aromatic quinoline ring.[2][6] The reaction is notoriously exothermic and can become violent if not carefully controlled.[6]

Experimental Protocol: Skraup Synthesis

Disclaimer: The Skraup reaction is highly energetic and requires stringent safety precautions. It should only be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment and access to emergency facilities.[6]

| Reagent/Parameter | Quantity (per 0.5 mol m-anisidine) | Purpose |

| m-Anisidine | 61.5 g (0.5 mol) | Aromatic amine precursor |

| Glycerol | 138 g (1.5 mol) | Acrolein precursor |

| m-Nitroanisole | 38.3 g (0.25 mol) | Oxidizing agent |

| Concentrated H₂SO₄ | 100 mL | Catalyst & Dehydrating Agent |

| Ferrous Sulfate (FeSO₄) | ~5 g | Moderator (to control violence) |

| Temperature | 130-140 °C (reflux) | Reaction Condition |

| Time | 3-4 hours | Reaction Condition |

Step-by-Step Methodology:

-

To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a dropping funnel, add m-anisidine (61.5 g), glycerol (138 g), m-nitroanisole (38.3 g), and ferrous sulfate (5 g).

-

Begin vigorous stirring to create a homogenous slurry.

-

From the dropping funnel, add concentrated sulfuric acid (100 mL) slowly and carefully over 30-45 minutes. The reaction is exothermic, and the temperature will rise. Use an ice-water bath to maintain the temperature below 100 °C during the addition.

-

Once the addition is complete, replace the dropping funnel with a thermometer. Heat the mixture using a heating mantle to reflux gently (internal temperature of 130-140 °C).

-

Maintain the reflux with vigorous stirring for 3-4 hours. The reaction mixture will darken significantly.

-

Allow the mixture to cool to below 80 °C, then cautiously dilute it with 500 mL of water.

-

Transfer the mixture to a large beaker and neutralize it carefully with a concentrated sodium hydroxide solution until it is strongly alkaline (pH > 10). This step is also highly exothermic.

-

Perform a steam distillation to isolate the crude 7-methoxyquinoline from the reaction tar. The product will co-distill with unreacted nitroanisole.

-

Extract the distillate with an organic solvent such as dichloromethane or diethyl ether. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography on silica gel to separate the 7-methoxyquinoline from the 5-methoxyquinoline isomer and other impurities.

Stage 2: Nitration of 7-Methoxyquinoline

This stage involves an electrophilic aromatic substitution to introduce a nitro group onto the quinoline ring.

Expertise & Causality:

The directing effects of the substituents on the 7-methoxyquinoline ring are paramount for the success of this step. The methoxy group at C7 is a strong activating group that directs electrophiles to the ortho (C8) and para (C5) positions. The quinoline nitrogen, when protonated in the strong acidic medium, acts as a deactivating group. The C8 position is electronically activated by the methoxy group and is the preferred site for nitration.

-

Nitrating Mixture (HNO₃/H₂SO₄): Concentrated sulfuric acid protonates nitric acid, leading to the loss of a water molecule and the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating agent.[7]

-

Low Temperature Control: The reaction is highly exothermic. Maintaining a low temperature (around 0 °C) is crucial to prevent over-nitration (dinitration) and the formation of unwanted side products.[7]

Experimental Protocol: Nitration

| Reagent/Parameter | Quantity (per 17.3 mmol 7-methoxyquinoline) | Purpose |

| 7-Methoxyquinoline | 2.75 g (17.3 mmol) | Substrate |

| Concentrated H₂SO₄ | 7.5 mL | Catalyst/Solvent |

| Concentrated HNO₃ | 5.8 mL | Nitrating Agent |

| Temperature | 0 °C to Room Temp | Reaction Condition |

| Time | 1 hour | Reaction Condition |

Step-by-Step Methodology: (Adapted from a similar procedure[7])

-

In a round-bottom flask, cool concentrated sulfuric acid (7.5 mL) in an ice-salt bath to 0 °C.

-

Slowly add 7-methoxyquinoline (2.75 g) to the cold sulfuric acid with stirring, ensuring the temperature does not rise significantly.

-

In a separate vessel, prepare the nitrating mixture by carefully adding concentrated nitric acid (5.8 mL) to an equal volume of chilled concentrated sulfuric acid.

-

Add the prepared nitrating mixture dropwise to the solution of 7-methoxyquinoline, maintaining the internal temperature below 0 °C throughout the addition.

-

After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

-

Pour the reaction mixture carefully over a large volume of crushed ice.

-

A precipitate (the nitro product) will form. Neutralize the solution cautiously with a base (e.g., ammonium hydroxide or sodium carbonate solution) until basic.

-

Collect the solid product by vacuum filtration, wash it thoroughly with cold water, and dry it.

-

The crude 7-methoxy-8-nitroquinoline can be purified by recrystallization from a suitable solvent like ethanol.

Stage 3: Reduction of 7-Methoxy-8-nitroquinoline

The final step is the reduction of the nitro group to the primary amine, yielding the target compound.

Expertise & Causality:

Several methods are effective for reducing aromatic nitro groups, but reduction with tin(II) chloride (SnCl₂) in an acidic medium is a common and reliable laboratory-scale method.[1]

-

Reducing Agent (SnCl₂): Tin(II) is a mild reducing agent that, in the presence of a strong acid like HCl, effectively donates electrons to the nitro group. The tin itself is oxidized from Sn(II) to Sn(IV). A total of six electrons are required for the complete reduction of the nitro group to an amine.

-

Acidic Medium (HCl): The acid serves as a proton source for the various intermediates in the reduction pathway (nitroso, hydroxylamine). It also helps to dissolve the tin salt and the quinoline substrate.

-

Basic Workup: The initial product is an amine-tin complex. A strong base (like NaOH or KOH) is added during workup to precipitate the tin as tin hydroxide (Sn(OH)₄) and to deprotonate the ammonium salt, liberating the free this compound.

Caption: Experimental workflow for the reduction of the nitro intermediate.

Experimental Protocol: Reduction

| Reagent/Parameter | Quantity (per 5 mmol 7-methoxy-8-nitroquinoline) | Purpose |

| 7-Methoxy-8-nitroquinoline | 1.02 g (5 mmol) | Substrate |

| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | 5.64 g (25 mmol) | Reducing Agent |

| Concentrated HCl | 10 mL | Acidic Medium |

| Ethanol | 25 mL | Solvent |

| Temperature | Reflux (~80 °C) | Reaction Condition |

| Time | 2-3 hours | Reaction Condition |

Step-by-Step Methodology: (Adapted from analogous procedures[1][8])

-

In a round-bottom flask, dissolve 7-methoxy-8-nitroquinoline (1.02 g) in ethanol (25 mL).

-

Add concentrated hydrochloric acid (10 mL) to the solution.

-

In a separate beaker, dissolve tin(II) chloride dihydrate (5.64 g) in a minimal amount of warm water and add it to the reaction flask.

-

Fit the flask with a reflux condenser and heat the mixture to reflux for 2-3 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Carefully neutralize the acidic solution by slowly adding a concentrated solution of sodium hydroxide until the pH is strongly basic (pH > 12). A thick white precipitate of tin salts will form.

-

Extract the aqueous slurry multiple times with an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

-

The product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.

References

-

Brieflands. (n.d.). An Efficient Two-step Selective Synthesis of 7-Methyl-8-nitroquinoline From m-Toluidine as a Key Starting Material in Medicinal Chemistry. Retrieved from [Link]

-

MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Retrieved from [Link]

-

Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]

-

ResearchGate. (2014). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

-

SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (n.d.). Retrieved from [Link]

-

IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS: AN OVERVIEW. Retrieved from [Link]

-

Organic Reactions. (n.d.). The Skraup Synthesis of Quinolines. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. Retrieved from [Link]

- Google Patents. (n.d.). CN103804289A - Method for synthetizing 6-methoxyquinoline.

-

Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Skraup reaction - Wikipedia [en.wikipedia.org]

- 3. iipseries.org [iipseries.org]

- 4. organicreactions.org [organicreactions.org]

- 5. brieflands.com [brieflands.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 7-Methoxy-8-nitroquinoline synthesis - chemicalbook [chemicalbook.com]

- 8. nnpub.org [nnpub.org]

An In-Depth Technical Guide to the Physicochemical Properties of 7-Methoxyquinolin-8-amine

Abstract

7-Methoxyquinolin-8-amine is a critical quinoline derivative that serves as a versatile building block in medicinal chemistry and materials science. Its strategic substitution pattern, featuring a methoxy group and an amino group on the quinoline core, imparts unique electronic and steric properties that are pivotal for its application in the synthesis of novel compounds, including antimalarial agents and organic light-emitting diode (OLED) materials. This technical guide provides a comprehensive overview of the core physicochemical properties of this compound, offering researchers, scientists, and drug development professionals a detailed reference. The document covers structural identification, key physical constants, spectroscopic profiles, and detailed, field-proven experimental protocols for the determination of aqueous solubility and pKa. The causality behind experimental choices is explained to ensure both accuracy and reproducibility.

Introduction to this compound

The quinoline scaffold is a privileged heterocyclic motif found in a wide array of natural products and synthetic compounds with significant biological activities.[1] this compound (a positional isomer of the more common 6-methoxyquinolin-8-amine, a key fragment of the antimalarial drug primaquine) represents an important synthetic intermediate.[2] The presence of the electron-donating methoxy (-OCH₃) group at the 7-position and the nucleophilic amino (-NH₂) group at the 8-position significantly influences the molecule's reactivity, stability, and intermolecular interaction potential. Understanding its fundamental physicochemical properties is a non-negotiable prerequisite for its effective use in rational drug design, process chemistry, and materials science, enabling prediction of its behavior in various chemical and biological environments.

Core Physicochemical Properties

A precise understanding of the fundamental properties of a molecule is the bedrock of its application. This section details the identity and key physical constants of this compound.

2.1 Identity and Structure

-

IUPAC Name: this compound

-

Synonyms: 8-Amino-7-methoxyquinoline

-

CAS Number: 5440-45-9

-

Molecular Formula: C₁₀H₁₀N₂O

-

Molecular Weight: 174.20 g/mol [3]

-

Canonical SMILES: COC1=CC2=C(C=C1)C(=C(C=N2)N)

-

InChIKey: BGQNOPFTJROKJE-UHFFFAOYSA-N[4]

Chemical Structure:

2.2 Summary of Physicochemical Data

The following table summarizes the key experimentally determined and predicted physicochemical properties of this compound, providing a quick reference for laboratory applications.

| Property | Value | Source / Method |

| Physical State | Solid, Powder/Crystal | |

| Appearance | White to Gray | |

| Melting Point | 45.0 to 49.0 °C | |

| Boiling Point | 355.7 ± 27.0 °C | Predicted[5] |

| Density | 1.217 ± 0.06 g/cm³ | Predicted[5] |

| pKa | 3.98 ± 0.12 | Predicted[5] |

| Water Solubility | Low | Inferred[6] |

Spectroscopic Profile

Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H and ¹³C NMR spectra provide a detailed map of the molecule's carbon-hydrogen framework.

-

¹H NMR: Protons of the amino group (-NH₂) typically appear as a broad singlet, with its chemical shift being concentration and solvent-dependent.[7] The methoxy group (-OCH₃) protons will present as a sharp singlet around 3.9 ppm. Aromatic protons on the quinoline ring system will appear in the downfield region (typically 6.5-8.8 ppm), with their specific shifts and coupling patterns determined by their position relative to the nitrogen atom and the substituents.[8]

-

¹³C NMR: The spectrum will show ten distinct carbon signals. The methoxy carbon will appear around 56 ppm.[8] Carbons in the aromatic quinoline system will resonate in the range of approximately 95-160 ppm.[8] The carbon attached to the amino group (C8) and the methoxy group (C7) will be significantly influenced by these substituents.

3.2 Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and can reveal fragmentation patterns useful for structural elucidation.

-

Expected Molecular Ion [M+H]⁺: For high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI), the expected protonated molecular ion peak would be at m/z 175.0866, corresponding to the formula C₁₀H₁₁N₂O⁺.[2]

3.3 Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

-

N-H Stretching: Primary amines typically show two distinct bands in the region of 3300-3500 cm⁻¹ due to symmetric and asymmetric stretching vibrations.[7]

-

C-H Stretching: Aromatic C-H stretches appear just above 3000 cm⁻¹, while the sp³ C-H stretch of the methoxy group will be just below 3000 cm⁻¹.

-

C=C and C=N Stretching: Aromatic ring stretching vibrations are expected in the 1450-1650 cm⁻¹ region.[7]

-

C-O Stretching: A strong absorption corresponding to the aryl ether C-O stretch is expected around 1200-1275 cm⁻¹.

Experimental Determination of Key Properties

For drug development and process optimization, predicted values are insufficient. Rigorous experimental determination is required. This section provides validated, step-by-step protocols for measuring aqueous solubility and pKa, two parameters critical for predicting a compound's pharmacokinetic behavior (ADME).

4.1 Protocol: Determination of Thermodynamic Aqueous Solubility

Causality: The shake-flask method is considered the "gold standard" for determining thermodynamic (or equilibrium) solubility.[9] It measures the concentration of a compound in a saturated solution after it has reached equilibrium with the solid phase. This value is crucial as it represents the true solubility limit and directly impacts bioavailability for orally administered drugs.[9][10] The extended incubation period (≥24 hours) ensures that the dissolution process has reached a true equilibrium, distinguishing it from faster, kinetic methods that can sometimes overestimate solubility.[10]

Methodology: Shake-Flask Method (Adapted from OECD Guideline 105)

-

Preparation: Add an excess amount of solid this compound to a glass vial (e.g., 10 mg in 5 mL of phosphate-buffered saline, pH 7.4). The excess solid is critical to ensure a saturated solution is formed.[9]

-

Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (typically 25 °C or 37 °C) for 24-48 hours.[11] A 24-hour period is often sufficient, but a second time point (e.g., 48 hours) is recommended to confirm that equilibrium has been reached.[11]

-

Phase Separation: After equilibration, allow the vial to stand undisturbed to let the excess solid settle. Carefully remove an aliquot of the supernatant. To ensure no solid particulates are transferred, the supernatant must be filtered (e.g., through a 0.22 µm PVDF syringe filter) or centrifuged at high speed.[12]

-

Quantification: Prepare a series of calibration standards of the compound in the same buffer, with a known solvent like DMSO used initially to ensure dissolution before dilution (final DMSO concentration should be kept low, e.g., <1%).[12]

-

Analysis: Analyze the filtered supernatant and the calibration standards using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Calculation: Construct a calibration curve from the standards and use it to determine the concentration of the compound in the saturated supernatant. This concentration is the thermodynamic solubility.

Caption: Workflow for thermodynamic solubility measurement.

4.2 Protocol: Determination of pKa via UV-Vis Spectrophotometry

Causality: The pKa, or ionization constant, dictates the extent to which a molecule is charged at a given pH.[13] This is fundamentally important in drug development because the charge state affects a molecule's solubility, permeability across biological membranes, and binding to its target protein.[13] UV-Vis spectrophotometry is a highly sensitive and material-sparing method for pKa determination.[13][14] It relies on the principle that the protonated and deprotonated forms of a molecule containing a chromophore near the ionizable center will have different UV-Vis absorption spectra.[15] By measuring the change in absorbance across a range of pH values, one can precisely determine the pH at which the two forms are present in equal concentrations, which is, by definition, the pKa.[14][15]

Methodology: Spectrophotometric Titration

-

Stock Solution Preparation: Prepare a concentrated stock solution of this compound in a suitable organic solvent (e.g., 10 mM in DMSO).[13]

-

Buffer Preparation: Prepare a series of aqueous buffers with constant ionic strength (e.g., 0.1 M) covering a wide pH range (e.g., from pH 2 to pH 12 in 0.5 pH unit increments).[13]

-

Sample Preparation: In a 96-well UV-transparent microplate, add a fixed volume of each buffer to a series of wells. Then, add a small, constant volume of the compound's stock solution to each buffer-containing well.[13] The final concentration of the compound should be consistent across all wells, and the final percentage of the organic solvent should be low (e.g., ≤2% v/v) to minimize its effect on the pKa.[13]

-

Spectral Measurement: Record the full UV-Vis absorption spectrum (e.g., 230-500 nm) for each well using a microplate spectrophotometer.[13]

-

Data Analysis:

-

Identify one or more wavelengths where the absorbance changes significantly as a function of pH.

-

Plot the absorbance at these wavelengths against the corresponding pH values. The resulting data should form a sigmoidal curve.

-

Fit the data to the Henderson-Hasselbalch equation or a suitable sigmoidal curve-fitting model. The inflection point of this curve corresponds to the pKa of the ionizable group.

-

Caption: Workflow for pKa determination via UV-Vis.

Chemical Reactivity and Stability

The reactivity of this compound is dominated by the nucleophilic character of the C8-amino group and the electronic properties of the quinoline ring system.

-

Amine Reactivity: The primary amino group is a key site for chemical modification. It can readily undergo reactions such as acylation (e.g., with chloroacetyl chloride), alkylation, and reductive amination.[16] It is also a key component in multicomponent reactions like the Ugi-azide reaction to form complex tetrazole-containing structures.[16]

-

Ring Reactivity: The quinoline ring itself can participate in electrophilic aromatic substitution, although the positions are directed by the existing substituents and the ring nitrogen.

-

Stability: The compound should be stored under an inert atmosphere as aromatic amines can be sensitive to air and light, potentially leading to oxidative discoloration. It is generally stable under typical laboratory conditions but may be sensitive to strong acids or bases, which could affect the methoxy or amino groups.

Safety and Handling

As with any laboratory chemical, proper safety precautions are essential when handling this compound.

-

General Handling: Handle in a well-ventilated area, preferably in a fume hood.[17] Avoid formation of dust and aerosols.[17] Use personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[18]

-

Toxicology: While specific toxicity data for this isomer is limited, related quinoline amines can be toxic if swallowed, cause skin irritation, and serious eye damage.[3][18] Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[18]

-

First Aid:

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

References

- Chemagination Know-How Guide. (n.d.). How to measure pKa by UV-vis spectrophotometry.

- Roy, A., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- Journal of Chemical Education. (1991). A Simplified Method for Finding the pKa of an Acid-Base Indicator by Spectrophotometry.

- Protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov.

- Dissolution Technologies. (2007). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- University Website. (n.d.). UV-Vis Spectrometry, pKa of a dye.

- Pharma Tutor. (2025). 5 Easy Methods to Calculate pKa.

- Fisher Scientific. (2010). SAFETY DATA SHEET: 8-Hydroxyquinoline.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- Tri-iso. (n.d.). MATERIAL SAFETY DATA SHEET.

- AK Scientific, Inc. (n.d.). 8-Methoxyquinolin-3-amine Safety Data Sheet.

- ECHEMI. (n.d.). 7-Methoxy-8-nitroquinoline SDS.

- Hein, P., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules.

- Supporting Information. (n.d.).

- PubChem. (2025). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.

- ChemicalBook. (n.d.). 5-METHOXYQUINOLIN-8-AMINE.

- Tokyo Chemical Industry. (n.d.). 6-Methoxyquinolin-8-amine.

- PubChem. (n.d.). 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information.

- Roy, B. G., et al. (2025). Total Synthesis of Small Molecule Natural Product: 7‑Hydroxy-6-methoxyquinolin-2(1H)‑one, Its Variants, and Quinolin-2-yl Esters. ACS Omega.

- The Royal Society of Chemistry. (n.d.). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases.

- Journal of Advance Research in Applied Science. (2015). SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL.

- MDPI. (n.d.). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines.

- Wikipedia. (n.d.). Quinine.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- CAS Common Chemistry. (n.d.). 5,6-Diamino-1,3-dimethyluracil.

- Chemistry LibreTexts. (2024). Spectroscopy of Amines.

- PubChem. (2025). Mebeverine Hydrochloride. National Center for Biotechnology Information.

- Williams, R. (2022). pKa Data Compiled by R. Williams.

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [chemicalbook.com]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. rsc.org [rsc.org]

- 9. dissolutiontech.com [dissolutiontech.com]

- 10. enamine.net [enamine.net]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]

- 13. Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pharmaguru.co [pharmaguru.co]

- 15. How to measure pKa by UV-vis spectrophotometry: A Chemagination Know-How Guide [chemagine.co.uk]

- 16. mdpi.com [mdpi.com]

- 17. echemi.com [echemi.com]

- 18. sigmaaldrich.com [sigmaaldrich.com]

7-Methoxyquinolin-8-amine CAS number and structure

An In-Depth Technical Guide to Methoxyquinolin-8-amine Isomers for Drug Discovery Professionals

Introduction

This guide addresses the inquiry regarding 7-Methoxyquinolin-8-amine, a specific isomer of the quinoline scaffold. An extensive search of chemical literature and databases indicates that this particular isomer is not widely documented or assigned a specific CAS number, suggesting it is either a novel or exceptionally rare compound. However, the broader family of methoxyquinolin-amines, particularly isomers such as 6-methoxyquinolin-8-amine and 5-methoxyquinolin-8-amine, are foundational scaffolds in medicinal chemistry and drug development. These compounds serve as critical precursors and pharmacophores in a multitude of therapeutic agents, most notably in the field of antimalarials.[1]

This document provides a comprehensive technical overview of the well-characterized and commercially significant isomers of methoxyquinolin-8-amine. We will delve into their chemical identity, synthesis protocols, diverse applications in drug discovery, and essential safety protocols, providing researchers and drug development professionals with the core knowledge required to leverage this versatile chemical family.

Part 1: Chemical Identity and Physicochemical Properties

Precise identification is paramount in chemical research. The quinoline ring system, a fusion of a benzene and a pyridine ring, allows for numerous constitutional isomers when substituted with methoxy and amine groups. The positioning of these functional groups drastically influences the molecule's electronic properties, reactivity, and biological activity. Below is a comparative summary of key methoxyquinolin-amine isomers.

| Property | 6-Methoxyquinolin-8-amine | 5-Methoxyquinolin-8-amine | 7-Methoxyquinoline (Reference) |

| 2D Structure | |||

| CAS Number | 90-52-8[2] | 30465-68-0[3] | 4964-76-5[4][5] |

| Molecular Formula | C₁₀H₁₀N₂O[2] | C₁₀H₁₀N₂O[3] | C₁₀H₉NO[4] |

| Molecular Weight | 174.20 g/mol [2] | 174.20 g/mol [3] | 159.19 g/mol [4] |

| IUPAC Name | 6-methoxyquinolin-8-amine[2] | 5-methoxyquinolin-8-amine[3] | 7-methoxyquinoline[5] |

| Appearance | White to Gray powder/crystal | Yellow solid powder[6] | Yellow Oil[4] |

| Melting Point | 45.0 to 49.0 °C | Not specified | Not specified |

| SMILES | COC1=CC(=C2C(=C1)C=CC=N2)N[2] | COC1=CC=C(C2=C1C=CC=N2)N[3] | COC1=CC2=C(C=C1)N=CC=C2 |

| InChIKey | YGGTVPCTAKYCSQ-UHFFFAOYSA-N[2] | MFLLTRMMFHENCM-UHFFFAOYSA-N[3] | HHPKDSFVPJVBTI-UHFFFAOYSA-N |

Part 2: Synthesis and Methodologies

The synthesis of substituted quinolines is a classic area of organic chemistry. The Skraup reaction, a robust method for creating the quinoline core, is frequently employed for the synthesis of 6-methoxyquinolin-8-amine, a key precursor for many antimalarial drugs.

Experimental Protocol: Synthesis of 6-Methoxyquinolin-8-amine

This two-step synthesis begins with the Skraup reaction to form the nitro-substituted quinoline core, followed by a reduction to yield the target amine.

Step 1: Skraup Reaction to Synthesize 6-Methoxy-8-nitroquinoline

-

Rationale: This reaction constructs the quinoline ring system from an aniline derivative (4-methoxy-2-nitroaniline), glycerol, an oxidizing agent, and sulfuric acid. The glycerol dehydrates to form acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the aromatic quinoline ring.

-

Procedure:

-

Combine 4-methoxy-2-nitroaniline and glycerol in a reaction vessel.

-

Slowly add concentrated sulfuric acid while cooling the mixture to control the exothermic reaction.

-

Add a suitable oxidizing agent (e.g., the nitro group of the starting material can act as one, or an external one like arsenic pentoxide or ferric sulfate can be used).

-

Heat the reaction mixture carefully. The reaction is often vigorous.

-

After the reaction is complete, cool the mixture and pour it into an excess of water.

-

Neutralize with a base (e.g., sodium hydroxide) to precipitate the crude product.

-

Filter and purify the resulting 6-methoxy-8-nitroquinoline, typically by recrystallization.[1]

-

Step 2: Reduction to 6-Methoxyquinolin-8-amine

-

Rationale: The electron-withdrawing nitro group must be converted to the nucleophilic amine to serve as a handle for further functionalization (e.g., in the synthesis of primaquine). Stannous chloride (SnCl₂) in the presence of a strong acid is a classic and highly effective method for the reduction of aromatic nitro groups.

-

Procedure:

-

Dissolve the synthesized 6-methoxy-8-nitroquinoline in concentrated hydrochloric acid.[7]

-

Add a portion-wise solution of tin(II) chloride (SnCl₂) dihydrate.

-

Heat the mixture on a water bath until the reaction is complete, which can be monitored by TLC.[7]

-

Cool the reaction mixture and make it strongly alkaline with a concentrated sodium hydroxide solution to precipitate the tin salts and liberate the free amine.

-

Extract the product into an organic solvent (e.g., chloroform or dichloromethane).

-

Dry the organic layer, remove the solvent under reduced pressure, and purify the final product, 6-methoxyquinolin-8-amine, via recrystallization or column chromatography.[1][7]

-

Part 3: Applications in Research and Drug Development

The methoxy-amino-quinoline scaffold is a "privileged structure" in medicinal chemistry due to its ability to bind to a wide range of biological targets. Its derivatives have shown remarkable therapeutic potential.

-

Antimalarial Agents: The most prominent application is in the synthesis of 8-aminoquinoline antimalarials like Primaquine and Tafenoquine.[1] The 6-methoxy group is a key feature of these drugs, which are active against the dormant liver stages of Plasmodium vivax and P. ovale. The 8-amino group serves as the attachment point for the pharmacologically active side chain.

-

Antibacterial and Antifungal Agents: The quinoline core is present in many antibacterial agents (quinolones).[8] Derivatives of 8-hydroxyquinoline, a related scaffold, exhibit potent antibacterial and antifungal properties, and methoxy-amino substitution patterns are actively explored to modulate this activity.[9][10]

-

Anticancer Research: The 8-hydroxyquinoline scaffold has been investigated for its anticancer properties, which are often linked to its ability to chelate metal ions essential for tumor cell proliferation.[11] The introduction of methoxy and amino groups allows for fine-tuning of lipophilicity, cell permeability, and target engagement.

-

Enzyme and Receptor Inhibition: Substituted quinolines are versatile binders. For example, 8-hydroxyquinoline derivatives have been identified as inhibitors of 2-oxoglutarate oxygenases and as blockers of the histamine H2 receptor, demonstrating the scaffold's potential in diverse therapeutic areas beyond infectious diseases.[12][13]

Part 4: Safety, Handling, and Storage

Working with substituted quinolines requires adherence to strict safety protocols. The following data is synthesized from available Safety Data Sheets (SDS) for representative isomers.

| Safety Category | Guideline |

| GHS Hazard Statements | Toxic if swallowed. Causes skin irritation.[2] May cause an allergic skin reaction. Causes serious eye damage/irritation.[2] May cause respiratory irritation.[3] Very toxic to aquatic life with long-lasting effects.[14] |

| Precautionary Statements | Obtain special instructions before use.[14] Do not handle until all safety precautions have been read and understood.[14] Avoid breathing dust/fume/gas/mist/vapors/spray.[14] Wash skin thoroughly after handling. Wear protective gloves, protective clothing, eye protection, and face protection. |

| First-Aid Measures | If Swallowed: Immediately call a POISON CENTER or doctor. Rinse mouth.[14] If on Skin: Wash with plenty of soap and water. If irritation or rash occurs, get medical advice.[14] If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER or doctor.[14] |

| Handling & Storage | Use in a well-ventilated place or under a chemical fume hood. Store locked up in a tightly closed container in a dry, cool, and well-ventilated place.[14] |

Conclusion

While this compound remains an elusive target in common chemical databases, its isomers, particularly 6-methoxyquinolin-8-amine, are compounds of immense scientific and pharmaceutical value. Their established synthesis routes and central role as a pharmacophore in antimalarial, antibacterial, and anticancer research underscore the importance of the substituted quinoline scaffold. This guide provides the foundational knowledge for researchers to safely handle, synthesize, and strategically utilize these powerful building blocks in the pursuit of novel therapeutic agents.

References

-

PrepChem. Synthesis of 8-amino-2-methoxyquinoline. Available from: [Link]

-

Pharmaffiliates. CAS No : 4964-76-5 | Product Name : 7-Methoxyquinoline. Available from: [Link]

-

Witschel, M., et al. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. Molecules, 26(18), 5530. Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 7023, 6-Methoxy-8-quinolinamine. Available from: [Link]

-

Leśniak, D., et al. (2020). Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. RSC Medicinal Chemistry, 11(10), 1198-1209. Available from: [Link]

-

American Elements. 5-Bromo-7-methoxyquinoline | CAS 1126824-44-9. Available from: [Link]

-

Journal of Advance Research in Applied Science. SYNTHESIS OF 8-METHOXYQUINOLINE-5-AMINO ACETIC ACID AND ITS HERBICIDAL POTENTIAL. (2015). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 777110, 5-Methoxyquinolin-8-amine. Available from: [Link]

-

Kawakami, K., et al. (2000). Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives. Chemical & Pharmaceutical Bulletin, 48(11), 1667-72. Available from: [Link]

-

ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. (2014). Available from: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 78666, 7-Methoxyquinoline. Available from: [Link]

-

Wikipedia. Quinine. Available from: [Link]

-

H K, S., et al. (2022). Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer. Journal of Medicinal Chemistry, 65(7), 5533-5554. Available from: [Link]

-

Hernandez, C., et al. (2022). Discovery of 8-Hydroxyquinoline as a Histamine Receptor 2 Blocker Scaffold. ACS Omega, 7(32), 28421-28428. Available from: [Link]

-

Al-Hussain, S. A., & Ali, M. R. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(19), 6269. Available from: [Link]

Sources

- 1. 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity [mdpi.com]

- 2. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 5-Methoxyquinolin-8-amine | C10H10N2O | CID 777110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. 7-Methoxyquinoline | C10H9NO | CID 78666 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-METHOXYQUINOLIN-8-AMINE CAS#: 30465-68-0 [m.chemicalbook.com]

- 7. nnpub.org [nnpub.org]

- 8. Studies on 8-methoxyquinolones: synthesis and antibacterial activity of 7-(3-amino-4-substituted)pyrrolidinyl derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Structure–Activity Relationships of 8-Hydroxyquinoline-Derived Mannich Bases with Tertiary Amines Targeting Multidrug-Resistant Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. rsc.org [rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. mmbio.byu.edu [mmbio.byu.edu]

Spectroscopic Characterization of 7-Methoxyquinolin-8-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

7-Methoxyquinolin-8-amine, a substituted quinoline derivative, represents a scaffold of significant interest in medicinal chemistry and drug development. The quinoline core is a prevalent motif in a wide array of pharmacologically active compounds, and the specific substitution pattern of an amino and a methoxy group on the quinoline ring can profoundly influence its biological activity, physicochemical properties, and metabolic fate. Accurate and comprehensive structural elucidation is the bedrock of any research and development endeavor. This technical guide provides a detailed exploration of the spectroscopic techniques—Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy—as they apply to the characterization of this compound.

This guide is designed for scientists who require a deep, practical understanding of how to obtain and interpret spectroscopic data for this class of compounds. We will delve into the causality behind experimental choices, provide self-validating protocols, and present data in a clear, comparative format.

I. Molecular Structure and Isomeric Context

To fully appreciate the spectroscopic nuances of this compound, it is crucial to consider its isomeric landscape. The relative positions of the methoxy and amino substituents dramatically impact the electronic environment of the molecule, leading to distinct spectroscopic signatures. For comparative purposes, this guide will reference data from its isomers, primarily 6-Methoxyquinolin-8-amine and 5-Methoxyquinolin-8-amine, for which comprehensive spectral data is more readily available in public databases.

II. Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural insights through fragmentation analysis.

A. Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., methanol or dichloromethane).

-

Injection: The sample is introduced into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a capillary column suitable for separating aromatic amines should be selected.

-

Ionization: Electron ionization (EI) at a standard energy of 70 eV is employed. This high energy ensures fragmentation and the generation of a characteristic mass spectrum.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

B. Data Interpretation and Expected Fragmentation

The mass spectrum of this compound is expected to exhibit a prominent molecular ion peak (M⁺) corresponding to its molecular weight of 174.20 g/mol . The fragmentation pattern will be influenced by the positions of the methoxy and amino groups.

A general workflow for analyzing the mass spectrum is as follows:

Caption: General workflow for Mass Spectrometry analysis.

Based on studies of related methoxyquinolines, common fragmentation pathways involve the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 159. Subsequent loss of carbon monoxide (CO) from this fragment can yield an ion at m/z 131. The presence of the amino group can also influence fragmentation, potentially leading to the loss of HCN.

Table 1: Predicted Mass Spectrometry Data for this compound and Comparison with Isomers

| Ion | Predicted m/z for this compound | Observed m/z for 6-Methoxyquinolin-8-amine[1] | Fragmentation Pathway |

| [M]⁺ | 174 | 174 | Molecular Ion |

| [M-CH₃]⁺ | 159 | 159 | Loss of a methyl radical from the methoxy group |

| [M-CH₃-CO]⁺ | 131 | 131 | Subsequent loss of carbon monoxide |

| [M-HCN]⁺ | 147 | 147 | Loss of hydrogen cyanide from the quinoline ring |

III. Infrared (IR) Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

A. Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

-

Sample Preparation: A small amount of solid this compound is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the clean ATR crystal is first collected and automatically subtracted from the sample spectrum.

-

Data Processing: The resulting interferogram is Fourier-transformed to produce the final IR spectrum.

B. Data Interpretation

The IR spectrum of this compound will display characteristic absorption bands corresponding to the N-H bonds of the primary amine, the C-O bond of the methoxy group, and the aromatic C-H and C=C bonds of the quinoline ring.

Table 2: Predicted and Comparative Infrared Spectroscopy Data (cm⁻¹)

| Functional Group | Vibration | Predicted Range for this compound | Observed for 8-Aminoquinoline[2] | Observed for 6-Methoxyquinolin-8-amine[1] |

| Amine (N-H) | Symmetric & Asymmetric Stretch | 3400-3200 | 3430, 3320 | 3420, 3330 |

| Aromatic (C-H) | Stretch | 3100-3000 | 3050 | 3060 |

| Methoxy (C-H) | Stretch | 2950-2850 | - | 2940, 2830 |

| Aromatic (C=C) | Stretch | 1620-1450 | 1610, 1570, 1500 | 1620, 1580, 1510 |

| Amine (N-H) | Bend | 1650-1580 | 1620 | 1630 |

| Methoxy (C-O) | Stretch | 1275-1200 (asymmetric), 1075-1020 (symmetric) | - | 1240, 1030 |

| Aromatic (C-H) | Out-of-plane bend | 900-675 | 820, 780, 740 | 850, 820, 790 |

The precise positions of the N-H stretching bands can be indicative of hydrogen bonding. The out-of-plane C-H bending vibrations in the fingerprint region are highly characteristic of the substitution pattern on the aromatic rings.

IV. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework.

A. Experimental Protocol: ¹H and ¹³C NMR

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used. For ¹³C NMR, a proton-decoupled experiment is typically performed to simplify the spectrum.

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier-transformed, and the resulting spectra are phased and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).

B. Data Interpretation

The ¹H and ¹³C NMR spectra of this compound will be complex due to the fused aromatic ring system. The chemical shifts will be influenced by the electron-donating effects of both the amino and methoxy groups.

¹H NMR: The spectrum will show distinct signals for the aromatic protons on the quinoline ring, a singlet for the methoxy protons, and a broad singlet for the amine protons. The coupling patterns (e.g., doublets, triplets, multiplets) of the aromatic protons will be key to assigning their positions.

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will show ten distinct signals for the ten carbon atoms in the molecule. The chemical shifts will be characteristic of aromatic carbons, with the carbons attached to the nitrogen and oxygen atoms appearing at lower field.

Table 3: Predicted ¹H NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Proton | Predicted Chemical Shift Range | Multiplicity |

| H-2 | 8.6-8.8 | dd |

| H-3 | 7.2-7.4 | dd |

| H-4 | 7.9-8.1 | d |

| H-5 | 7.0-7.2 | d |

| H-6 | 6.8-7.0 | d |

| OCH₃ | 3.9-4.1 | s |

| NH₂ | 4.5-5.5 | br s |

Table 4: Predicted ¹³C NMR Chemical Shifts (δ, ppm) for this compound in CDCl₃

| Carbon | Predicted Chemical Shift Range |

| C-2 | 145-148 |

| C-3 | 121-123 |

| C-4 | 135-137 |

| C-4a | 138-140 |

| C-5 | 110-112 |

| C-6 | 118-120 |

| C-7 | 150-153 |

| C-8 | 130-133 |

| C-8a | 140-142 |

| OCH₃ | 55-57 |

A comprehensive 2D NMR analysis, including COSY (Correlated Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) experiments, would be necessary for unambiguous assignment of all proton and carbon signals.

Caption: Workflow for comprehensive NMR analysis.

V. Synthesis and Characterization of the Precursor: 7-Methoxy-8-nitroquinoline

The synthesis of this compound typically proceeds via the reduction of its nitro precursor, 7-Methoxy-8-nitroquinoline. The characterization of this intermediate is a critical quality control step.

A. Synthesis of 7-Methoxy-8-nitroquinoline

A common synthetic route involves the nitration of 7-methoxyquinoline.

-

Reaction Setup: 7-Methoxyquinoline is dissolved in concentrated sulfuric acid and cooled to 0°C.

-

Nitration: A mixture of concentrated nitric acid and sulfuric acid is added dropwise while maintaining the low temperature.

-

Workup: The reaction mixture is poured onto ice, and the resulting precipitate is collected by filtration.

-

Purification: The crude product is purified by recrystallization.

B. Spectroscopic Characterization of 7-Methoxy-8-nitroquinoline

The spectroscopic data for the nitro precursor will differ significantly from the final amine product.

-

IR Spectroscopy: The IR spectrum will be dominated by strong absorption bands corresponding to the symmetric and asymmetric stretching vibrations of the nitro group (NO₂) at approximately 1530 cm⁻¹ and 1350 cm⁻¹, respectively. The N-H stretching bands of the amine will be absent.

-

¹H NMR Spectroscopy: The aromatic protons will be shifted downfield due to the strong electron-withdrawing effect of the nitro group.

-

Mass Spectrometry: The molecular ion peak will be observed at m/z 204, corresponding to the molecular weight of 7-Methoxy-8-nitroquinoline.

VI. Conclusion

The comprehensive spectroscopic characterization of this compound is essential for its successful application in research and drug development. This guide has outlined the key experimental protocols and interpretative strategies for Mass Spectrometry, Infrared Spectroscopy, and Nuclear Magnetic Resonance Spectroscopy. By leveraging a combination of these techniques and drawing comparisons with structurally related isomers, researchers can confidently elucidate and verify the structure of this important quinoline derivative. The provided workflows and predicted data serve as a valuable resource for planning and executing the analytical characterization of this compound and related compounds.

VII. References

-

PubChem. 6-Methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 5-Methoxyquinolin-8-amine. National Center for Biotechnology Information. [Link]

-

Clugston, D. M., & MacLean, D. B. (1965). Mass spectra of oxygenated quinolines. Canadian Journal of Chemistry, 43(10), 2516–2527. [Link]

-

NIST. 8-Aminoquinoline. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, Eds. P.J. Linstrom and W.G. Mallard, National Institute of Standards and Technology, Gaithersburg MD, 20899. [Link]

-

Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.

-

PubChem. 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information. [Link]

-

PubChem. 8-Aminoquinoline. National Center for Biotechnology Information. [Link]

Sources

solubility of 7-Methoxyquinolin-8-amine in different solvents

An In-depth Technical Guide to the Solubility of 7-Methoxyquinolin-8-amine

Abstract

The solubility of an active pharmaceutical ingredient (API) or key synthetic intermediate is a critical physicochemical parameter that profoundly influences its bioavailability, processability, and formulation development. This technical guide provides a comprehensive analysis of the solubility profile of this compound. Due to the scarcity of publicly available experimental data for this specific isomer, this guide establishes a robust theoretical framework based on its molecular structure and leverages empirical data from its close structural analogs, 8-aminoquinoline and 6-methoxyquinolin-8-amine, to predict its behavior in various solvents. Furthermore, this document provides a detailed, field-proven experimental protocol for determining thermodynamic solubility via the shake-flask method, enabling researchers to generate precise, reliable data. This guide is intended for researchers, chemists, and drug development professionals who require a deep understanding of this compound's properties for synthesis, formulation, and analytical applications.

Introduction: The Significance of this compound

This compound belongs to the aminoquinoline class of heterocyclic compounds. This structural motif is a cornerstone in medicinal chemistry, most famously represented by antimalarial drugs like primaquine and quinine.[1] The strategic placement of the amino and methoxy groups on the quinoline scaffold creates a unique electronic and steric environment, making it a valuable building block for the synthesis of novel bioactive molecules.

Understanding the solubility of this compound is paramount for its practical application. In drug discovery, poor aqueous solubility is a primary cause of low bioavailability and can lead to the failure of promising drug candidates.[2] In chemical synthesis, solubility dictates the choice of reaction solvents, purification methods (e.g., crystallization), and overall process efficiency. This guide addresses the critical need for a centralized resource on the solubility of this compound.

Physicochemical Properties: The Molecular Basis of Solubility

The solubility of a compound is governed by its intrinsic physicochemical properties. The structure of this compound, shown below, contains several key functional groups that dictate its interactions with different solvents.

-

Quinoline Core: A bicyclic aromatic system that is inherently hydrophobic.

-

Amino Group (-NH₂): A primary amine at the 8-position which is basic and capable of acting as both a hydrogen bond donor and acceptor.

-

Methoxy Group (-OCH₃): An ether group at the 7-position which can act as a hydrogen bond acceptor.

-

Pyridine Nitrogen: The nitrogen within the quinoline ring is weakly basic.

| Property | Value for this compound | Notes / Comparison with Analogs |

| Molecular Formula | C₁₀H₁₀N₂O | - |

| Molecular Weight | 174.20 g/mol | - |

| CAS Number | 83010-84-8 | [3] |

| pKa (Predicted) | Data not available | The pKa of the parent compound, 8-aminoquinoline, is ~3.99.[4] The predicted pKa for the isomer 6-methoxyquinolin-8-amine is ~3.49.[5] The pKa of this compound is expected to be in a similar range, reflecting the basicity of the 8-amino group. |

| LogP (Predicted) | Data not available | The hydrophobicity is driven by the quinoline core, offset by the polar amino and methoxy groups. Computational prediction or experimental determination is required for an accurate value. |

Expected Solubility Profile: A Solvent-by-Solvent Analysis

While quantitative experimental data for this compound is not publicly available, a reliable qualitative profile can be constructed based on its structure and data from its analogs. The principle of "like dissolves like" is the primary determinant of solubility.

Discussion of Expected Behavior

The molecule possesses both polar (amino, methoxy, ring nitrogen) and non-polar (aromatic quinoline core) characteristics, giving it a mixed polarity.

-

Polar Protic Solvents (e.g., Water, Ethanol, Methanol): The amino and methoxy groups can form hydrogen bonds with protic solvents. However, the large, hydrophobic quinoline backbone will limit solubility in highly polar solvents like water. The solubility in water is expected to be low but should increase significantly under acidic conditions (pH < 4), where the primary amine group becomes protonated (-NH₃⁺), forming a more soluble salt.[6] For the parent compound 8-aminoquinoline, solubility in water is described as "relatively low".[6] The isomer 6-methoxyquinolin-8-amine is described as slightly soluble in methanol.[5]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents cannot donate hydrogen bonds but can accept them and have high dielectric constants, which helps to solvate polar molecules. This compound is expected to exhibit good solubility in solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), which are excellent at dissolving a wide range of organic compounds. 8-aminoquinoline is known to be soluble in DMSO.[6]

-

Non-Polar Solvents (e.g., Toluene, Hexanes): The hydrophobic quinoline core will favor interaction with non-polar solvents. However, the presence of the polar amino and methoxy groups will likely prevent high solubility in purely non-polar solvents like hexanes. Moderate solubility might be observed in aromatic solvents like toluene.

Comparative Solubility Table

The following table summarizes the known qualitative solubility of close analogs to provide a predictive framework for this compound.

| Solvent | Solvent Type | This compound | 8-Aminoquinoline (Parent)[4][6] | 6-Methoxyquinolin-8-amine (Isomer)[5] |

| Water | Polar Protic | Expected to be low | Slightly soluble | Data not available |

| Methanol | Polar Protic | Expected to be sparingly to moderately soluble | Soluble | Slightly Soluble |

| Ethanol | Polar Protic | Expected to be soluble | Soluble | Data not available |

| DMSO | Polar Aprotic | Expected to be soluble | Soluble | Slightly Soluble |

| Chloroform | Weakly Polar | Expected to be soluble | Data not available | Data not available* |

*Note: The related precursor, 6-methoxy-8-nitroquinoline, shows high solubility in chloroform (3.9 g / 100 g solvent), suggesting the quinoline core is amenable to this solvent.[2]

Experimental Protocol: Thermodynamic Solubility Determination

To overcome the lack of public data, researchers must perform experimental solubility determination. The shake-flask method is the gold-standard for measuring thermodynamic solubility due to its reliability and direct measurement of a saturated solution in equilibrium.[7]

Workflow for Shake-Flask Solubility Assay

Caption: Thermodynamic Solubility Workflow via Shake-Flask Method.

Detailed Step-by-Step Methodology

-

Preparation:

-

Add an excess amount of solid this compound to a glass vial (e.g., 2-5 mg into a 2 mL vial). The key is to ensure solid material remains after equilibrium is reached.[7]

-

Accurately pipette a known volume of the desired solvent (e.g., 1.0 mL) into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient duration to ensure equilibrium is reached. A period of 24 to 48 hours is standard for thermodynamic solubility.[6]

-

-

Phase Separation:

-

After equilibration, visually confirm that excess solid is still present in each vial.

-

Centrifuge the vials at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.

-

Carefully remove an aliquot of the clear supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining particulates. This step is critical to avoid artificially high results.

-

-

Quantification:

-

Prepare a standard calibration curve of this compound in the chosen solvent.

-

Precisely dilute the filtered supernatant with the solvent to bring its concentration within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method, such as HPLC-UV or LC-MS, to determine its concentration.

-

Calculate the original solubility in the saturated solution by multiplying the measured concentration by the dilution factor. The final result is typically reported in µg/mL or mg/mL.

-

Safety and Handling

No specific GHS classification is available for this compound. However, based on the classification for the structural isomer 6-Methoxyquinolin-8-amine, the following hazards should be assumed as a precautionary measure.[8]

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Recommended Handling Procedures:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[9]

-

Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).

-

Avoid generating dust. Handle as a solid where possible.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[10]

-

Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.[9]

Conclusion

While direct experimental solubility data for this compound remains to be published, a robust scientific estimation of its behavior is possible through structural analysis and comparison with its close analogs. The compound is predicted to have low aqueous solubility but good solubility in polar organic solvents like DMSO and ethanol. Its aqueous solubility is expected to be highly pH-dependent, increasing significantly in acidic media. The notable absence of public data underscores the importance of empirical testing. The detailed shake-flask protocol provided in this guide offers a clear and reliable pathway for researchers to generate the precise solubility data required to advance their research and development objectives.

References

- Solubility of Things. (n.d.). 8-Aminoquinoline.

- Enamine. (n.d.). Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).

- ChemicalBook. (n.d.). 8-Aminoquinoline CAS#: 578-66-5.

- Panchagnula, R. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies.

- PubChem. (n.d.). 6-Methoxy-8-quinolinamine. National Center for Biotechnology Information.

- Fisher Scientific. (2010). SAFETY DATA SHEET.

- MDPI. (2021). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.

- BLD Pharm. (n.d.). This compound | 83010-84-8.

- Wikipedia. (n.d.). 8-Aminoquinoline.

- Echemi. (2019). 3-Amino-7-methoxyquinoline dihydrochloride Safety Data Sheets.

- Echemi. (n.d.). 6-Methoxy-8-aminoquinoline SDS, 90-52-8 Safety Data Sheets.

- Organic Syntheses. (n.d.). 6-methoxy-8-nitroquinoline.

- protocols.io. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility).

- BioAssay Systems. (n.d.). Solubility Testing – Shake Flask Method.

- Sigma-Aldrich. (2024). SAFETY DATA SHEET.

- ChemicalBook. (n.d.). 8-AMINO-6-METHOXYQUINOLINE | 90-52-8.

- Thermo Fisher Scientific. (2024). SAFETY DATA SHEET.

- Tokyo Chemical Industry. (n.d.). 6-Methoxyquinolin-8-amine | 90-52-8.

- ChemicalBook. (2025). Chemical Safety Data Sheet MSDS / SDS - 8-Amino-4-methoxyquinoline.

- PubChem. (n.d.). 7-Methoxyquinolin-8-ol. National Center for Biotechnology Information.

- MDPI. (2020). Determination of the Dissociation Constants (pKa) of Eight Amines of Importance in Carbon Capture: Computational Chemistry Calculations, and Artificial Neural Network Models.

- PeerJ. (2017). Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods.

- Scholaris. (2022). Measurement and Prediction of pKa of Linear and Cyclic Amines Using Group-Additivity and Artificial Neural Network (ANN) Models.

- Wikipedia. (n.d.). Quinine.

Sources

- 1. Quinine - Wikipedia [en.wikipedia.org]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. echemi.com [echemi.com]

- 4. 8-Aminoquinoline CAS#: 578-66-5 [m.chemicalbook.com]

- 5. 90-52-8 CAS MSDS (8-AMINO-6-METHOXYQUINOLINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. mmbio.byu.edu [mmbio.byu.edu]

- 8. 6-Methoxy-8-quinolinamine | C10H10N2O | CID 7023 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. echemi.com [echemi.com]

- 10. fishersci.com [fishersci.com]

A Researcher's Guide to Sourcing and Verifying 7-Methoxyquinolin-8-amine for Drug Discovery

An In-depth Technical Guide for Scientists and Drug Development Professionals

Abstract

7-Methoxyquinolin-8-amine is a key building block in medicinal chemistry, particularly in the development of novel therapeutic agents. Its structural motif is found in a range of biologically active compounds, making the reliable sourcing of high-purity material a critical first step in any research and development workflow. This guide provides an in-depth analysis of the commercial supplier landscape for this compound (CAS No. 83010-84-8), outlines a robust framework for supplier validation and quality assessment, and details essential protocols for its handling, characterization, and application in a research setting.

Introduction: The Strategic Importance of this compound in Medicinal Chemistry

The quinoline scaffold is a privileged structure in drug discovery, forming the core of numerous approved drugs, most notably in the fields of antimalarial and anticancer therapy.[1][2] The specific substitution pattern of this compound offers medicinal chemists a versatile platform for the synthesis of targeted libraries of novel compounds. The methoxy group at the 7-position and the primary amine at the 8-position provide key handles for chemical modification, allowing for the fine-tuning of physicochemical properties and biological activity.

Research into substituted quinolines has demonstrated their potential to interact with a variety of biological targets. For instance, derivatives of 8-aminoquinolines are known for their antimalarial properties.[3] Furthermore, the broader class of methoxyquinolines has been investigated for antibacterial and other therapeutic applications.[4][5] The strategic placement of the methoxy and amino groups in this compound makes it a valuable starting material for the exploration of new chemical space in the quest for next-generation therapeutics.

The Commercial Supplier Landscape: A Comparative Analysis

A critical aspect of initiating any research involving this compound is the identification of a reliable commercial supplier. The quality and purity of the starting material can have a profound impact on the outcome of subsequent synthetic steps and biological assays. The following table provides a comparative overview of several prominent suppliers of this compound (CAS 83010-84-8).

| Supplier | Product Number/ID | Stated Purity | Available Quantities | Additional Information |

| AChemBlock | K10872 | 97% | Custom | Offers a range of building blocks for drug discovery. |

| AKSci | 2826AC | ≥ 95% | 100mg, 250mg, 1g | Provides a Safety Data Sheet (SDS) and allows for Certificate of Analysis (CoA) requests.[6] |

| BLD Pharm | 83010-84-8 | Not specified | Custom | Provides access to NMR, HPLC, and LC-MS data.[7] |

| Sigma-Aldrich | FLUH99CCCA09 | Not specified | Custom | Listed under their Fluorochem brand. |

Note: The availability and specifications from suppliers can change. It is always recommended to contact the supplier directly for the most current information and to request a lot-specific Certificate of Analysis.

Supplier Validation and In-House Quality Assessment: A Self-Validating System

While suppliers provide initial data on the purity of their compounds, it is imperative for researchers to perform in-house validation to ensure the material meets the specific requirements of their experiments. This not only verifies the supplier's claims but also establishes a baseline for the material's identity, purity, and stability.

The Importance of the Certificate of Analysis (CoA)

The Certificate of Analysis is the first critical document to review upon receiving the compound. A comprehensive CoA should include:

-

Compound Identification: Full chemical name, CAS number, molecular formula, and molecular weight.

-

Physical Properties: Appearance, melting point, and solubility.

-

Analytical Data: Results from analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS). The CoA should ideally include spectra or chromatograms.

-

Purity Statement: A clear statement of the compound's purity, determined by a specified method (e.g., HPLC at a specific wavelength).

-

Date of Analysis and Batch Number: Essential for traceability.

While a specific CoA for this compound was not publicly available at the time of this writing, examples for closely related compounds like 5-Methoxyquinolin-8-amine indicate that reputable suppliers will provide key analytical data, such as NMR spectra confirming the structure and purity assessments.[8][9]

Experimental Protocols for In-House Verification

The following are key experimental workflows for the in-house validation of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful technique for confirming the chemical structure of a compound.

Protocol:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (a minimum of 300 MHz is recommended for good resolution).

-

Data Analysis: Compare the obtained chemical shifts, coupling constants, and integration values with the expected structure of this compound. The presence of characteristic peaks for the quinoline ring protons, the methoxy group, and the amine protons, along with the correct number of signals in the ¹³C spectrum, will confirm the compound's identity. Published NMR data for related aminoquinolines can serve as a useful reference for expected chemical shift ranges.[3]

HPLC is the workhorse technique for determining the purity of a chemical compound.

Protocol:

-

Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Prepare a series of dilutions for analysis.

-

Chromatographic Conditions:

-

Column: A reverse-phase C18 column is a good starting point.

-

Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an additive like formic acid or trifluoroacetic acid (0.1%) to improve peak shape, is typically effective for this class of compounds.

-

Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm or a wavelength determined by a UV scan).

-

-